hodgkinsine B

Description

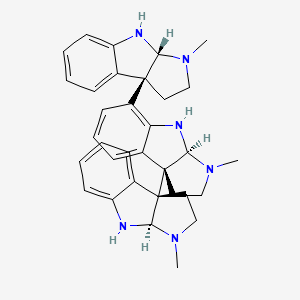

Structure

3D Structure

Propriétés

IUPAC Name |

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hodgkinsine B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine B is a complex trimeric pyrrolidinoindoline alkaloid that has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its analgesic properties. This document provides a comprehensive overview of the natural sources of Hodgkinsine B, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Hodgkinsine B

Hodgkinsine B is primarily found in plant species belonging to the Rubiaceae family. The most notable and well-documented sources include:

-

Psychotria colorata : This plant species is a significant source of Hodgkinsine B and other related pyrrolidinoindoline alkaloids.[1][2][3] The flowers of P. colorata have been identified as a particularly rich source of these compounds.[4]

-

Hodgkinsonia frutescens : This is another key natural source from which hodgkinsine alkaloids were first identified.

-

Psychotria lyciiflora and Psychotria oleoides : These species have also been reported to contain hodgkinsine and other related alkaloids.[5]

The distribution of Hodgkinsine B within the plant can vary, with flowers often showing the highest concentration.

Isolation and Purification of Hodgkinsine B

The isolation of Hodgkinsine B from its natural sources is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a composite methodology based on established principles of alkaloid extraction and purification.

Experimental Protocol: Isolation from Psychotria colorata Flowers

This protocol is based on the work of Verotta et al. (1998), who successfully isolated hodgkinsine from the flowers of Psychotria colorata.[4]

2.1.1. Plant Material and Extraction

-

Plant Material Preparation : Fresh flowers of Psychotria colorata are collected and air-dried in the shade to a constant weight. The dried material is then finely powdered using a mechanical grinder.

-

Extraction : The powdered plant material is subjected to exhaustive extraction with a suitable solvent system. A common method is maceration with methanol or a mixture of methanol and dichloromethane at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. The process is repeated multiple times to ensure complete extraction of the alkaloids. The extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

2.1.2. Acid-Base Partitioning

-

Acidification : The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting : The acidic solution is then washed with a non-polar organic solvent such as n-hexane or diethyl ether to remove fats, waxes, and other non-alkaloidal lipophilic impurities. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction : The acidic aqueous layer is made alkaline by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are less soluble in water. The free alkaloids are then extracted from the aqueous phase using a chlorinated solvent like dichloromethane or chloroform. This process is repeated several times to ensure complete extraction.

-

Drying and Concentration : The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

2.1.3. Chromatographic Separation

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate Hodgkinsine B.

-

Column Chromatography : The crude alkaloid fraction is typically first separated by column chromatography over silica gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) : Fractions containing a mixture of alkaloids with similar polarities can be further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure Hodgkinsine B, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common choice.

Quantitative Data

Quantitative data for the isolation of Hodgkinsine B can vary significantly depending on the plant source, geographical location, time of harvest, and the specific extraction and purification methods employed. The following table provides an illustrative summary of potential data points that should be recorded during the isolation process.

| Parameter | Description | Example Value |

| Starting Plant Material | Dry weight of Psychotria colorata flowers | 500 g |

| Crude Alkaloid Extract Yield | Weight of the total alkaloid fraction after acid-base partitioning | 5 g (1% of dry weight) |

| Hodgkinsine B Yield (after CC) | Weight of the semi-purified Hodgkinsine B fraction from column chromatography | 500 mg (0.1% of dry weight) |

| Final Yield of Pure Hodgkinsine B | Weight of Hodgkinsine B after final purification (e.g., HPLC) | 100 mg (0.02% of dry weight) |

| Purity | Purity of the final Hodgkinsine B sample as determined by HPLC or NMR | >98% |

| Retention Time (HPLC) | Retention time of Hodgkinsine B under specific HPLC conditions | Varies with method |

| Rf Value (TLC) | Rf value of Hodgkinsine B in a specific solvent system | Varies with method |

Signaling Pathways of Hodgkinsine B

Hodgkinsine B exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[3] This dual activity is believed to be the basis for its potent analgesic effects.

Mu-Opioid Receptor Agonism

As an agonist of the mu-opioid receptor, Hodgkinsine B initiates a signaling cascade that is typically associated with analgesia. Upon binding, it is thought to favor G-protein coupling over β-arrestin recruitment, a characteristic of some modern opioid analgesics with potentially fewer side effects.

Caption: Mu-Opioid Receptor Agonist Signaling Pathway of Hodgkinsine B.

NMDA Receptor Antagonism

As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, Hodgkinsine B can block the influx of Ca2+ ions, thereby inhibiting downstream signaling pathways that are often associated with pain transmission and neuronal excitotoxicity. One of the key pathways inhibited is the Extracellular signal-Regulated Kinase (ERK) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Psychotria colorata - Wikipedia [en.wikipedia.org]

- 3. Hodgkinsine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidinoindoline Alkaloids from Psychotria colorata1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidinoindoline alkaloids from Psychotria oleoides and Psychotria lyciiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hodgkinsine B

Hodgkinsine B is a complex, naturally occurring trimeric indole alkaloid that has garnered significant interest within the scientific community. As an enantiomer of hodgkinsine, it is composed of three pyrrolidinoindoline subunits.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological activities, tailored for researchers, scientists, and drug development professionals. The compound is primarily recognized for its potent analgesic effects, which are attributed to a dual mechanism of action involving opioid and NMDA receptors.[1][3]

Physical and Chemical Properties

Hodgkinsine B possesses a complex molecular architecture, which dictates its physical and chemical characteristics. The quantitative data available for this alkaloid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₈N₆ | [4] |

| Molecular Weight | 518.7 g/mol | [4] |

| IUPAC Name | 2,2′,2′′,3,3′,3′′,8,8′,8′′,8aR,8′aS,8′′aR-dodecahydro-1,1′,1′′-trimethyl-3aR,3′aS(1H,1′H):7′,3′′aR(1′′H)-terpyrrolo[2,3-b]indole | [4] |

| CAS Number | 586955-76-2 | [4] |

| Solubility | Soluble in methanol or DMSO | [2] |

| Purity (Commercially Available) | ≥95% by HPLC, >99% by HPLC | [2][5] |

| Long-Term Storage | -20°C | [2] |

| Optical Rotation | [α]²⁴D = -88 (c = 0.21, CHCl₃) | [6] |

Spectral Data

Detailed spectral data is crucial for the structural elucidation and verification of hodgkinsine B. While specific peak assignments are found within dedicated synthetic chemistry literature, general proton (¹H) and carbon-¹³ (¹³C) NMR spectral signatures for the parent hodgkinsine structure have been described.

| Spectral Data | Description | Source(s) |

| ¹H NMR | The ¹H NMR spectra of the hodgkinsine scaffold are complex. Key regions include aromatic protons (δ 6.5–7.4 ppm), methylene groups of the pyrrolidine rings (δ 2.1–3.1 ppm), and N-methyl signals (δ 2.4–2.8 ppm). | [7] |

| ¹³C NMR | All ¹³C NMR data for synthetic (-)-hodgkinsine B have been found to be consistent with literature values for the natural product. | [6] |

Experimental Protocols

The study and application of hodgkinsine B rely on robust experimental protocols for its isolation, synthesis, and biological evaluation.

General Isolation and Purification Protocol

Hodgkinsine and its isomers are naturally found in plants of the Rubiaceae family, such as Psychotria colorata and Hodgkinsonia frutescens.[1][2][8] A generalized workflow for the isolation of such alkaloids from plant material is outlined below.

Enantioselective Total Synthesis: A Conceptual Overview

The complex, stereochemically rich structure of hodgkinsine B has made it a challenging target for total synthesis. Modern synthetic strategies employ convergent approaches, where complex fragments of the molecule are synthesized separately and then joined. Key strategies include the diazene-directed assembly of cyclotryptamine fragments and catalyst-controlled asymmetric intramolecular Heck cyclizations to establish critical stereocenters.[6][9]

Analgesic Activity Assessment: Tail-Flick Test

The analgesic properties of hodgkinsine B are often evaluated using the tail-flick test, a standard method for measuring pain response to a thermal stimulus in rodents.[4][10]

Objective: To measure the latency of tail withdrawal from a heat source as an indicator of the compound's analgesic efficacy.

Materials:

-

Tail-flick apparatus (with a high-intensity light beam or hot water bath)

-

Test animals (e.g., mice)

-

Hodgkinsine B solution

-

Vehicle control solution

-

Positive control (e.g., morphine)

-

Syringes for administration

Protocol:

-

Acclimatization: Allow animals to acclimate to the testing environment.

-

Baseline Latency: Measure the pre-treatment tail-flick latency for each animal. An intense light beam is focused on the animal's tail, and the time until the animal flicks its tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[10][11]

-

Compound Administration: Administer hodgkinsine B (e.g., 10 mg/kg), vehicle, or positive control to respective groups of animals.[4]

-

Post-Treatment Measurement: At specific time points after administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline values and across different treatment groups. An increase in latency indicates an analgesic effect.

Biological Activity and Signaling Pathways

Hodgkinsine B exhibits a range of biological activities, including antiviral, antibacterial, and antifungal properties.[3] However, its most extensively researched effect is its potent analgesic activity.[4] This effect is particularly noteworthy because it stems from a dual mechanism of action, targeting two distinct pain-related pathways simultaneously.

Hodgkinsine B functions as both a mu-opioid receptor agonist and an NMDA receptor antagonist .[1][3]

-

Mu-Opioid Receptor Agonism: Similar to morphine, its binding to mu-opioid receptors in the central nervous system leads to the inhibition of nociceptive signaling, resulting in pain relief. This action is reversible by opioid antagonists like naloxone.[1][12]

-

NMDA Receptor Antagonism: By blocking the N-methyl-D-aspartate (NMDA) receptor, hodgkinsine B can prevent central sensitization and reduce certain types of chronic or neuropathic pain, a mechanism shared with drugs like ketamine.[1]

This dual-action profile is of significant interest for the development of novel analgesics that could potentially offer a broader spectrum of pain relief with a modified side-effect profile compared to traditional opioids.

Conclusion

Hodgkinsine B is a structurally intricate alkaloid with compelling pharmacological properties. Its well-defined physical and chemical characteristics, combined with a unique dual-action analgesic mechanism, make it a significant lead compound in pain research. The continued development of robust synthetic routes and a deeper understanding of its biological activities will be crucial for unlocking its full therapeutic potential for drug development professionals.

References

- 1. Hodgkinsine - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lancetechltd.com [lancetechltd.com]

- 6. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Hodgkinsine | 18210-71-4 [smolecule.com]

- 8. Pyrrolidinoindoline Alkaloids from Psychotria colorata1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Tail flick test - Wikipedia [en.wikipedia.org]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Psychotria colorata - Wikipedia [en.wikipedia.org]

Hodgkinsine B: A Technical Guide on an Alkaloid with Dual Analgesic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine B, a complex pyrrolidinoindoline alkaloid, has garnered scientific interest primarily for its notable analgesic properties. This technical guide synthesizes the current understanding of hodgkinsine B's mechanism of action, with a focus on its dual activity as a mu-opioid receptor agonist and an NMDA receptor antagonist. While hodgkinsine B and its analogs have been reported to possess antiviral, antibacterial, and antifungal properties, detailed mechanistic studies in these areas are currently limited in publicly available research. This document presents the existing data on its analgesic action, outlines the experimental basis for these findings, and visualizes the known signaling pathways. The significant gaps in the broader mechanistic understanding of hodgkinsine B are also highlighted, pointing to avenues for future research and development.

Core Mechanism of Action: Dual Analgesia

The principal and most studied pharmacological effect of hodgkinsine, the stereoisomer of hodgkinsine B, is its analgesic activity.[1][2] Research indicates that hodgkinsine exerts its pain-relieving effects through a dual mechanism of action, a characteristic that may offer advantages over traditional analgesics.[2][3]

Mu-Opioid Receptor Agonism

Hodgkinsine acts as an agonist at mu-opioid receptors, similar to the action of morphine.[3] This interaction is a key component of its analgesic effect. Studies have demonstrated that the analgesic effects of hodgkinsine in thermal nociception models are dose-dependent and can be reversed by the opioid antagonist naloxone.[4][5] This reversibility strongly suggests the involvement of opioid receptors in its mode of action.[4][5]

NMDA Receptor Antagonism

In addition to its opioid activity, hodgkinsine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism shared with drugs like ketamine.[1][3] This is supported by evidence of its potent, dose-dependent analgesic activity against capsaicin-induced pain, a model known to involve NMDA receptor activation.[2][4][5] This dual mechanism of targeting both opioid and NMDA receptors may be beneficial for developing innovative and more effective analgesics.[2][4]

Quantitative Data Summary

Detailed quantitative data from comprehensive dose-response studies and receptor binding assays for hodgkinsine B are not extensively available in the public domain. The following table summarizes the qualitative and semi-quantitative findings from key studies on its analgesic effects.

| Activity Assessed | Model System | Key Findings | Reference |

| Analgesic Effect | Thermal Nociception Models (Tail-flick and Hot-plate) | Produces a dose-dependent analgesic effect. | [4][5] |

| Opioid Activity | In vivo with Naloxone | Analgesic effect is reversible with the opioid antagonist naloxone. | [4][5] |

| NMDA Receptor Activity | Capsaicin-Induced Pain Model | Exhibits potent, dose-dependent analgesic activity. | [4][5] |

Signaling Pathways

The current understanding of hodgkinsine B's analgesic mechanism of action involves two primary signaling pathways initiated by its interaction with mu-opioid receptors and NMDA receptors in the central nervous system.

Caption: Dual analgesic signaling pathway of Hodgkinsine B.

Experimental Protocols

Detailed, step-by-step experimental protocols for the mechanism of action studies on hodgkinsine B are not provided in the reviewed literature. However, based on the descriptions, the key methodologies employed include:

Thermal Nociception Assays (Tail-flick and Hot-plate tests)

-

Objective: To assess the analgesic effect of hodgkinsine B on thermal pain stimuli.

-

General Procedure:

-

Mice are administered with varying doses of hodgkinsine B or a control substance.

-

At specific time points post-administration, a thermal stimulus (e.g., radiant heat on the tail or a heated surface) is applied.

-

The latency for the mouse to exhibit a pain response (e.g., flicking its tail or licking its paw) is measured.

-

An increase in latency compared to the control group indicates an analgesic effect.

-

To confirm opioid receptor involvement, a separate group of mice is pre-treated with naloxone before hodgkinsine B administration. A reversal of the analgesic effect by naloxone points to an opioid-mediated mechanism.

-

Chemical Nociception Assay (Capsaicin-induced pain)

-

Objective: To evaluate the effect of hodgkinsine B on chemically induced pain, often used to probe the involvement of the NMDA receptor pathway.

-

General Procedure:

-

Mice are pre-treated with hodgkinsine B or a control substance.

-

A solution of capsaicin is injected into the paw of the mice.

-

The duration of paw licking and biting is observed and recorded for a specific period.

-

A reduction in this pain-related behavior in the hodgkinsine B-treated group compared to the control group suggests an analgesic effect against this type of chemical stimulus.

-

Other Reported Biological Activities (Areas for Future Research)

While the analgesic properties of hodgkinsine B are the most documented, several sources suggest a broader spectrum of biological activity for hodgkinsine and related pyrrolidinoindoline alkaloids.[1] These include:

-

Antiviral activity: Hodgkinsine has been reported to show activity against viruses.[1]

-

Antibacterial and Antifungal activity: The broader class of pyrrolidinoindoline alkaloids has demonstrated antibacterial and antifungal effects.[1]

It is crucial to note that detailed mechanistic studies elucidating how hodgkinsine B exerts these potential effects are lacking in the current scientific literature. Further research is necessary to confirm these activities and to understand the underlying molecular mechanisms, including the identification of specific microbial targets or host pathways modulated by the compound.

Conclusion and Future Directions

The current body of research strongly supports a dual mechanism of action for hodgkinsine B's analgesic effects, involving both mu-opioid receptor agonism and NMDA receptor antagonism. This unique pharmacological profile makes it an interesting candidate for the development of novel pain therapeutics. However, a significant knowledge gap exists regarding its other potential biological activities.

For drug development professionals, the immediate path forward would involve:

-

Quantitative in vitro assays: Comprehensive receptor binding and functional assays to determine the binding affinities (Ki) and functional potencies (EC50 or IC50) of hodgkinsine B at opioid and NMDA receptors, as well as a broader panel of CNS targets.

-

Detailed in vivo studies: In-depth pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and therapeutic window.

-

Mechanistic studies for other activities: Systematic investigation into the reported antiviral, antibacterial, and antifungal properties to identify the molecular targets and pathways involved.

The complex structure of hodgkinsine B also presents opportunities for medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of its multifaceted mechanism of action will be pivotal in unlocking the full therapeutic potential of this intriguing natural product.

References

Unveiling the Bioactivity of Hodgkinsine B: A Technical Guide for Researchers

Introduction

Hodgkinsine B is a complex indole alkaloid, a member of the pyrrolidinoindoline class, naturally found in plants of the Psychotria and Hodgkinsonia genera.[1][2][3] It is a trimer composed of three tryptamine-derived subunits linked together, resulting in a molecule with multiple chiral centers.[1][4] Hodgkinsine B is the enantiomer of hodgkinsine.[2] The intricate structure of these oligomeric cyclotryptamine alkaloids has presented significant synthetic challenges, which has, in turn, limited the comprehensive evaluation of their biological properties.[4] However, emerging research points to a range of significant biological activities, including analgesic, antimicrobial, and cytotoxic effects, making Hodgkinsine B and its stereoisomers promising candidates for drug discovery and development.[4][5]

This technical guide provides a comprehensive overview of the biological activity screening of Hodgkinsine B, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the known mechanisms of action and experimental workflows.

Biological Activities and Quantitative Data

Hodgkinsine B and its related compounds exhibit a broad spectrum of biological activities. The primary areas of investigation have been its analgesic properties, with additional research into its antimicrobial and cytotoxic potential.[1][4][6]

Analgesic Activity

The most well-documented activity of hodgkinsine (the stereoisomer of Hodgkinsine B) is its analgesic effect.[1][7] This activity is attributed to a dual mechanism of action, functioning as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1][5] This dual pathway is of significant interest as it mirrors the mechanisms of some clinical analgesics and may offer a novel approach for developing innovative pain therapeutics.[1][7] Studies have shown that hodgkinsine produces a dose-dependent and naloxone-reversible analgesic effect in thermal models of nociception.[7] Furthermore, it demonstrates potent activity against capsaicin-induced pain, which indicates the involvement of NMDA receptors.[7]

Antimicrobial and Antiviral Activity

Pyrrolidinoindoline alkaloids have demonstrated noteworthy anti-infective properties.[6] While specific data for Hodgkinsine B is limited, studies on related compounds within the same chemical family provide valuable insights. For instance, Hodgkinsine A and Quadrigemine C, isolated from Calycodendron milnei, have shown potent antibacterial, antifungal, and anti-candidal activities, with Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL.[6] Hodgkinsine A also exhibited significant antiviral activity against both a DNA virus (Herpes Simplex Virus Type 1) and an RNA virus (Vesicular Stomatitis Virus).[6]

Cytotoxic Activity

The oligomeric cyclotryptamine alkaloids, including hodgkinsine, have displayed cytotoxicity against various human cancer cell lines.[4] Specifically, hodgkinsine has been reported to show activity against HCT-116 (colon cancer), SF-295 (glioblastoma), and OVACR-8 (ovarian cancer) cell lines.[4] This suggests potential applications in oncology, although the precise mechanisms underlying this cytotoxicity are still under investigation.

Quantitative Data Summary

The table below summarizes the available quantitative data for Hodgkinsine B and closely related pyrrolidinoindoline alkaloids. It is important to note that specific quantitative bioactivity data for Hodgkinsine B is not widely available in the public domain, and much of the existing data pertains to its stereoisomer, hodgkinsine, or other related alkaloids.[2]

| Compound | Activity | Assay/Model | Quantitative Measurement | Reference |

| Hodgkinsine A | Antimicrobial | Tube Dilution | MIC ≥ 5 µg/mL | [6] |

| Quadrigemine C | Antimicrobial | Tube Dilution | MIC ≥ 5 µg/mL | [6] |

| Hodgkinsine | Analgesic | Capsaicin-induced pain | Strong dose-dependent activity | [4][7] |

| Hodgkinsine | Cytotoxicity | Human Cancer Cell Lines (HCT-116, SF-295, OVACR-8) | Not specified | [4] |

Experimental Protocols

This section details the methodologies for key experiments relevant to screening the biological activity of Hodgkinsine B.

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay provides a colorimetric measurement of cellular protein content, which is proportional to the cell number, to assess drug-induced cytotoxicity.[8]

Protocol:

-

Cell Plating: Seed human cancer cell lines (e.g., HCT-116, SF-295) in 96-well microtiter plates at a density of 1,000-20,000 cells per well and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of Hodgkinsine B to the wells. Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

-

Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.[8]

-

Washing: Remove the unbound SRB by washing four times with 1% acetic acid.

-

Dye Solubilization: Air dry the plates and then solubilize the protein-bound dye with 10 mM Tris base.

-

Absorbance Measurement: Read the optical density at a wavelength of 564 nm using a microplate reader.[8]

-

Data Analysis: Calculate the concentration of Hodgkinsine B that causes 50% inhibition of cell growth (IC50).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of Hodgkinsine B in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of Hodgkinsine B that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells showing no growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

In Vivo Analgesic Activity: Tail-Flick Test

This is a thermal nociception model used to evaluate the central analgesic effects of a compound.[9]

Protocol:

-

Animal Acclimatization: Acclimatize mice to the testing environment and handling.

-

Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time taken for the mouse to withdraw its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer Hodgkinsine B via a suitable route (e.g., intraperitoneal injection). Administer a vehicle control to another group of mice.

-

Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

-

Data Analysis: The analgesic effect is determined by a significant increase in the tail-flick latency compared to the baseline and the vehicle control group. The results can be expressed as the percentage of the maximum possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by Hodgkinsine B is crucial for its development as a therapeutic agent.

Dual Analgesic Mechanism

Hodgkinsine's analgesic effect is proposed to stem from its interaction with two key targets in the central nervous system: the mu-opioid receptor and the NMDA receptor.[1]

-

Mu-Opioid Receptor Agonism: By acting as an agonist at mu-opioid receptors, Hodgkinsine mimics the effect of endogenous opioids, leading to a reduction in the transmission of pain signals. This action is reversible by opioid antagonists like naloxone.[7]

-

NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor is involved in the central sensitization and maintenance of chronic pain states. By antagonizing this receptor, Hodgkinsine can interfere with pain signal amplification, an effect particularly relevant in chemical-induced pain models like the capsaicin test.[1][7]

Caption: Dual mechanism of analgesic action for Hodgkinsine B.

General Workflow for Bioactivity Screening

The screening of a natural product like Hodgkinsine B typically follows a hierarchical or cascaded approach, starting with broad primary screens and progressing to more specific and complex assays.[10]

Caption: General experimental workflow for Hodgkinsine B bioactivity screening.

Conclusion

Hodgkinsine B is a structurally complex natural product with a compelling profile of biological activities, most notably its dual-action analgesia. While the available quantitative data is still emerging, the qualitative evidence strongly supports its potential as a lead compound for the development of new therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cytotoxic, antimicrobial, and analgesic properties of this fascinating molecule and its analogs. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its cytotoxic effects and on conducting more extensive in vivo studies to validate its therapeutic potential.

References

- 1. Hodgkinsine - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Buy Hodgkinsine | 18210-71-4 [smolecule.com]

- 4. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antinociceptive profile of hodgkinsine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid hodgkinsine and preliminary assessment of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accio.github.io [accio.github.io]

Unveiling the Cytotoxic Potential of Hodgkinsine B: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxicity studies of Hodgkinsine B, a complex trimeric pyrrolidinoindoline alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel natural products as anticancer agents. While information on the biological activity of Hodgkinsine B is limited due to its scarcity, this guide collates the available data on its stereoisomer, (-)-hodgkinsine, to offer insights into its cytotoxic properties and potential mechanisms of action.

Executive Summary

Hodgkinsine B belongs to the family of cyclotryptamine alkaloids, which are known for a range of biological activities including analgesic, antibacterial, antifungal, and cytotoxic effects.[1] Notably, the stereoisomer (-)-hodgkinsine has demonstrated cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon cancer), SF-295 (glioblastoma), and OVACR-8 (ovarian cancer).[1] This guide will detail the available, albeit limited, quantitative cytotoxicity data, outline a generalized experimental protocol for assessing cytotoxicity, and explore the potential signaling pathways that may be involved in the pro-apoptotic effects of this class of compounds.

Quantitative Cytotoxicity Data

To date, specific IC50 values for Hodgkinsine B against a range of cancer cell lines have not been widely published. However, studies on its stereoisomer, (-)-hodgkinsine, provide the primary basis for its cytotoxic potential. The following table summarizes the known cytotoxic activity of (-)-hodgkinsine against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (-)-Hodgkinsine | HCT-116 | Colon Carcinoma | Data not publicly available | [1] |

| (-)-Hodgkinsine | SF-295 | Glioblastoma | Data not publicly available | [1] |

| (-)-Hodgkinsine | OVACR-8 | Ovarian Cancer | Data not publicly available | [1] |

Experimental Protocols

The following section details a generalized experimental protocol for determining the cytotoxicity of a compound like Hodgkinsine B, based on standard methodologies such as the MTT assay. This protocol is a representative example and may require optimization based on the specific cell lines and experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Hodgkinsine B (or analogue)

-

Human cancer cell lines (e.g., HCT-116, SF-295, OVACR-8)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of Hodgkinsine B is prepared in DMSO and serially diluted to the desired concentrations in culture medium. The medium from the cell plates is aspirated and replaced with 100 µL of medium containing the various concentrations of Hodgkinsine B. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by Hodgkinsine B to induce cytotoxicity are yet to be elucidated, the known mechanisms of other cytotoxic natural products and related alkaloids suggest potential avenues of investigation.

Induction of Apoptosis

A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. This can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial membrane permeability.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This binding event also leads to the activation of a caspase cascade.

It is plausible that Hodgkinsine B could induce apoptosis by activating one or both of these pathways. Further research, such as western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family members) and flow cytometry-based apoptosis assays (e.g., Annexin V/Propidium Iodide staining), would be necessary to confirm this hypothesis.

Experimental Workflow for Investigating Apoptosis

The following diagram illustrates a typical workflow for investigating whether a compound like Hodgkinsine B induces apoptosis.

Conclusion and Future Directions

The preliminary evidence suggests that Hodgkinsine B and its stereoisomers possess cytotoxic properties against human cancer cell lines. However, a significant knowledge gap remains regarding their precise mechanism of action, potency across a wider range of cancer types, and in vivo efficacy. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of Hodgkinsine B against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways involved in Hodgkinsine B-induced cell death, with a focus on apoptosis.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of Hodgkinsine B in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Hodgkinsine B to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective anticancer agents.

The complex structure and biological activity of Hodgkinsine B make it an intriguing candidate for further investigation in the field of oncology drug discovery. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

An In-depth Technical Guide on the Proposed Biosynthesis Pathway of Hodgkinsine Alkaloids in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid primarily isolated from plants of the genus Psychotria, has garnered significant interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the hodgkinsine biosynthetic pathway. Due to the limited specific research on hodgkinsine biosynthesis, this document presents a proposed pathway based on established principles of alkaloid biosynthesis, studies of related oligomeric indole alkaloids, and the classes of enzymes known to catalyze analogous reactions. This guide also outlines general experimental protocols relevant to the study of alkaloid biosynthesis and presents logical workflows for future research in this area. All quantitative data is presented in illustrative tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Hodgkinsine is a structurally intricate natural product belonging to the family of pyrrolidinoindoline alkaloids.[1][2] It is a trimer composed of three N-methyltryptamine-derived pyrrolidinoindoline units.[1] First isolated from Hodgkinsonia frutescens, it is more commonly associated with species of the Psychotria genus, particularly Psychotria colorata. The complex stereochemistry and potential bioactivity of hodgkinsine make its biosynthesis a subject of considerable scientific curiosity. While the complete enzymatic pathway has not been fully elucidated, a plausible route can be proposed based on the biosynthesis of its monomeric and dimeric relatives, such as chimonanthine.

This guide aims to consolidate the current hypothetical understanding of hodgkinsine biosynthesis, providing a framework for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of Hodgkinsine

The biosynthesis of hodgkinsine is hypothesized to proceed through a series of oxidative dimerization and oligomerization steps, originating from the precursor N-methyltryptamine. The key stages are outlined below.

Formation of the Pyrrolidinoindoline Monomer

The initial step is the oxidative cyclization of N-methyltryptamine to form a reactive radical intermediate. This transformation is likely catalyzed by a class of enzymes such as cytochrome P450 monooxygenases or other oxidoreductases.

Dimerization to Chimonanthine

Two molecules of the N-methyltryptamine-derived radical intermediate can then undergo a stereospecific coupling to form the dimeric alkaloid, chimonanthine. This dimerization is a critical step and establishes the foundational structure for further oligomerization.

Trimerization to Hodgkinsine

The final proposed step involves the addition of a third pyrrolidinoindoline monomer to the chimonanthine dimer. This reaction would be another oxidative coupling, likely enzyme-mediated to ensure the correct regioselectivity and stereoselectivity, resulting in the formation of hodgkinsine.

The proposed biosynthetic pathway is depicted in the following diagram:

Key Enzyme Classes Implicated in Hodgkinsine Biosynthesis

While specific enzymes for hodgkinsine biosynthesis have not been isolated, several enzyme families are prime candidates based on their known roles in alkaloid metabolism.

| Enzyme Class | Proposed Role in Hodgkinsine Biosynthesis | General Characteristics |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the initial oxidative cyclization of N-methyltryptamine and subsequent oxidative coupling reactions. | A large and diverse family of heme-containing enzymes involved in the oxidation of a wide range of substrates.[3][4][5][6] |

| Oxidoreductases | May be involved in the oxidative dimerization and trimerization steps. | A broad class of enzymes that catalyze the transfer of electrons from one molecule to another. |

| Methyltransferases | While N-methylation of tryptamine is an early step, further methylations on the hodgkinsine scaffold could be catalyzed by specific methyltransferases. | Transfer a methyl group from a donor (like S-adenosyl methionine) to an acceptor molecule.[7][8] |

Quantitative Data (Illustrative)

As there is no specific quantitative data available for the hodgkinsine biosynthetic pathway, the following table is illustrative of the types of data that would be collected in relevant experimental studies.

| Precursor/Intermediate | Plant Tissue | Concentration (µg/g fresh weight) | Enzyme Activity (nmol/mg protein/min) |

| N-Methyltryptamine | Young Leaves | Data not available | Data not available |

| Chimonanthine | Flowers | Data not available | Data not available |

| Hodgkinsine | Flowers | Data not available | Data not available |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of hodgkinsine requires a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

Precursor Feeding Studies

Objective: To identify the precursors of hodgkinsine.

Methodology:

-

Preparation of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C, ¹⁴C, or ¹⁵N) N-methyltryptamine.

-

Plant Material: Use young, actively growing Psychotria colorata plants or cell suspension cultures.

-

Administration: Introduce the labeled precursor to the plant material through various methods such as feeding through the transpiration stream, injection into the stem, or addition to the culture medium.

-

Incubation: Allow the plant material to metabolize the labeled precursor over a defined time course (e.g., 24, 48, 72 hours).

-

Extraction and Analysis: Harvest the plant material, extract the alkaloid fraction, and analyze for the incorporation of the isotopic label into hodgkinsine and its proposed intermediates using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Protein Extraction: Homogenize plant tissues (e.g., young leaves, flowers) in a suitable buffer to extract total soluble proteins.

-

Enzyme Assay:

-

For oxidative enzymes (e.g., CYPs) : Incubate the protein extract with the putative substrate (e.g., N-methyltryptamine or chimonanthine) and necessary cofactors (e.g., NADPH). Monitor the formation of the product over time using HPLC or LC-MS.

-

For methyltransferases : Incubate the protein extract with the acceptor molecule and a radiolabeled methyl donor (e.g., S-adenosyl-[methyl-¹⁴C]-methionine). Measure the incorporation of the radiolabel into the product.

-

-

Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

-

Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme and its substrate specificity.

Logical Workflow for Future Research

The following diagram illustrates a logical workflow for the comprehensive elucidation of the hodgkinsine biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of hodgkinsine in plants remains a compelling area of research. While a definitive pathway has yet to be experimentally proven, the proposed route involving the oxidative oligomerization of N-methyltryptamine provides a solid foundation for future investigations. The application of modern analytical and molecular biology techniques, as outlined in this guide, will be instrumental in identifying the specific enzymes and genes involved. A complete understanding of the hodgkinsine biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but may also open avenues for the biotechnological production of this and other related alkaloids for therapeutic use. The complex stereochemistry of hodgkinsine suggests a highly controlled enzymatic process, the elucidation of which will undoubtedly reveal novel biochemical mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Hodgkinsine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, (-)-hodgkinsine B. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and presents a visualization of its proposed analgesic signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of (-)-Hodgkinsine B

The structural elucidation of (-)-hodgkinsine B, a trimeric pyrrolidinoindoline alkaloid, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data, consistent with literature values for the synthetic compound[1][2].

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of complex molecules like hodgkinsine B.

| Parameter | Value |

| Molecular Formula | C₃₃H₃₈N₆ |

| Calculated Exact Mass | 518.3158 g/mol |

| Ionization Mode | ESI+ |

| Observed m/z | [M+H]⁺ |

Table 1: High-Resolution Mass Spectrometry data for (-)-hodgkinsine B.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of (-)-hodgkinsine B are complex due to the molecule's intricate and asymmetric structure. The data presented here are typically recorded in deuterated chloroform (CDCl₃) at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Due to the complexity and potential for overlapping signals in the spectra of hodgkinsine B, the following tables represent a compilation of expected chemical shifts based on its known structure and published data for analogous compounds. For definitive assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

¹H NMR Data (Representative Shifts)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| 7.50 - 6.50 | m | Multiple | Aromatic Protons |

| 4.00 - 3.00 | m | Multiple | Protons adjacent to Nitrogen, Methine Protons |

| 3.00 - 2.50 | m | Multiple | N-CH₃ Protons |

| 2.50 - 1.50 | m | Multiple | Aliphatic Protons (pyrrolidine rings) |

Table 2: Representative ¹H NMR chemical shifts for (-)-hodgkinsine B.

¹³C NMR Data (Representative Shifts)

| Chemical Shift (δ) ppm | Proposed Assignment |

| 150 - 130 | Aromatic Quaternary Carbons |

| 130 - 110 | Aromatic CH Carbons |

| 80 - 60 | Quaternary Carbons (C3a, C8b) |

| 60 - 40 | Carbons adjacent to Nitrogen |

| 40 - 30 | N-CH₃ Carbons |

| 30 - 20 | Aliphatic Carbons (pyrrolidine rings) |

Table 3: Representative ¹³C NMR chemical shifts for (-)-hodgkinsine B.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for complex alkaloids like (-)-hodgkinsine B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified (-)-hodgkinsine B is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are collected to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: One-dimensional carbon spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR Experiments: To aid in structural elucidation, a suite of 2D NMR experiments is performed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments are crucial for assigning specific proton and carbon signals and establishing connectivity within the molecule.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of (-)-hodgkinsine B is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Analysis Parameters: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the protonated molecule [M+H]⁺.

-

Data Acquisition: Mass spectra are acquired over a relevant mass range (e.g., m/z 100-1000). The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.

-

Data Analysis: The acquired data is processed to determine the accurate mass of the [M+H]⁺ ion. This experimental mass is then compared to the theoretical mass calculated for the molecular formula C₃₃H₃₉N₆⁺ to confirm the elemental composition.

Signaling Pathway Visualization

Hodgkinsine and its isomers have been reported to exhibit analgesic properties through a dual mechanism of action: agonism at the mu-opioid receptor (μOR) and antagonism at the N-methyl-D-aspartate (NMDA) receptor. The following diagrams, generated using Graphviz, illustrate these proposed signaling pathways.

Caption: Dual analgesic signaling pathways of Hodgkinsine B.

The diagram above illustrates the two primary proposed mechanisms contributing to the analgesic effects of hodgkinsine B. On the left, as a mu-opioid receptor agonist, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and voltage-gated Ca²⁺ channels, and the activation of K⁺ channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia. On the right, by acting as an antagonist at the NMDA receptor, hodgkinsine B blocks the influx of Ca²⁺, thereby inhibiting the transmission of pain signals.

References

A Deep Dive into Hodgkinsine B: A Comparative Analysis of its Enantiomer and Racemic Mixture for Drug Development Professionals

An In-depth Technical Guide

Introduction

Hodgkinsine B, a complex trimeric indolizidine alkaloid, has garnered significant attention within the scientific community for its potential therapeutic applications. Its intricate molecular architecture, featuring multiple stereocenters, gives rise to stereoisomers, each with potentially distinct pharmacological profiles. This technical guide provides a comprehensive overview of Hodgkinsine B, with a specific focus on the comparative analysis of its naturally occurring (-)-enantiomer and its synthetic (+)-enantiomer. Due to a lack of published data on the racemic mixture, this guide will focus on the known properties of the individual enantiomers, allowing for an inferred understanding of the potential properties of the racemate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and relevant signaling pathways to inform future research and development efforts.

Quantitative Biological Data

The primary biological activity of Hodgkinsine B investigated to date is its antinociceptive (analgesic) effect. A key study by Overman et al. provides a preliminary assessment of the antinociceptive activity of both the naturally occurring (-)-Hodgkinsine B and its synthetic enantiomer, (+)-Hodgkinsine B.[1][2] The study utilized two standard animal models of pain: the tail-flick test, which measures the response to thermal pain, and the capsaicin-induced pain model, which assesses the response to chemical-induced inflammatory pain.

Unfortunately, specific quantitative data on the binding affinities (Ki or IC50 values) of the Hodgkinsine B enantiomers to the mu-opioid and NMDA receptors are not available in the current body of scientific literature. The known mechanism of action is based on in vivo observations of naloxone-reversible analgesia, indicating opioid receptor involvement, and efficacy in the capsaicin model, suggesting NMDA receptor antagonism.[3]

The following table summarizes the available quantitative in vivo data for the enantiomers of Hodgkinsine B.

| Compound | Assay | Dose (mg/kg) | Effect | Reference |

| (-)-Hodgkinsine B | Tail-Flick Test (mice) | 10 | Increase in tail-flick latency | [1][2][4] |

| Capsaicin-Induced Pain (mice) | Not specified | Dose-dependent analgesic activity | [3] | |

| (+)-Hodgkinsine B | Tail-Flick Test (mice) | Not specified | Preliminary evaluation performed | [1][2] |

| Capsaicin-Induced Pain (mice) | Not specified | Preliminary evaluation performed | [1][2] |

Note: While the Overman et al. study states that a preliminary evaluation of (+)-Hodgkinsine B was conducted, specific quantitative outcomes for the enantiomer are not detailed in the primary publication or its supplementary materials. The focus of the publication was on the synthesis of all low-energy stereoisomers.

There is no published data available for the biological activity of a racemic mixture of Hodgkinsine B.

Mechanism of Action and Signaling Pathways

Hodgkinsine B is understood to exert its analgesic effects through a dual mechanism of action: agonism at the mu-opioid receptor and antagonism at the N-methyl-D-aspartate (NMDA) receptor.[3][5][6][7]

Mu-Opioid Receptor Agonism

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like (-)-Hodgkinsine B initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

Caption: Mu-Opioid Receptor Signaling Pathway.

NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and pain transmission. Antagonism of this receptor by Hodgkinsine B would block the influx of Ca2+, thereby reducing neuronal hyperexcitability associated with chronic pain states.

Caption: NMDA Receptor Antagonism Workflow.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on the information provided in the referenced literature.[1][2]

Enantioselective Synthesis of (-)-Hodgkinsine B and (+)-Hodgkinsine B

The enantioselective total synthesis of both (-)-Hodgkinsine B and its enantiomer is a complex, multi-step process. The key strategic element employed by Overman and colleagues is a catalyst-controlled intramolecular Heck reaction. This reaction is pivotal in appending a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine precursor. The stereochemistry of the final product is dictated by the chirality of the catalyst and the starting materials.

A detailed, step-by-step protocol for the synthesis is extensive and beyond the scope of this guide. However, the general workflow is presented below. For complete experimental details, including reagent quantities, reaction conditions, and characterization data, readers are directed to the primary publication and its supporting information.[8]

Caption: General Synthesis Workflow.

Antinociceptive Assays

The tail-flick test is a standard method for assessing the analgesic properties of compounds in response to a thermal stimulus.

-

Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source and a photosensor to detect the flick of the tail.

-

Procedure:

-

The animal (typically a mouse or rat) is gently restrained, with its tail exposed.

-

A portion of the tail is positioned over the radiant heat source.

-

The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time is pre-determined to prevent tissue damage.

-

A baseline latency is established for each animal before the administration of the test compound.

-

The test compound (e.g., (-)-Hodgkinsine B) is administered, and the tail-flick latency is measured at specific time points post-administration.

-

-

Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency compared to the baseline or a vehicle-treated control group.

This model assesses the analgesic efficacy of a compound against chemically induced inflammatory pain.

-

Procedure:

-

Animals (typically mice) are acclimated to the testing environment.

-

A solution of capsaicin is injected into one of the hind paws of the animal.

-

Immediately after the injection, the animal is observed, and the total time spent licking or biting the injected paw over a set period (e.g., 5 minutes) is recorded. This is a measure of the pain response.

-

The test compound is administered prior to the capsaicin injection.

-

-

Data Analysis: An analgesic effect is indicated by a significant reduction in the time spent licking or biting the paw in the drug-treated group compared to a vehicle-treated control group.

Discussion and Future Directions

The available data, primarily from the work of Overman and colleagues, strongly suggests that (-)-Hodgkinsine B possesses significant antinociceptive properties, likely mediated through a dual action on opioid and NMDA receptors.[1][2] The lack of detailed public data on the (+)-enantiomer and the complete absence of data on the racemic mixture represent significant knowledge gaps.

For drug development professionals, the following points are critical considerations:

-

Stereochemistry is Key: The pharmacological activity of chiral molecules can be highly dependent on their stereochemistry. While (-)-Hodgkinsine B is the naturally occurring and more studied enantiomer, a thorough investigation of the (+)-enantiomer is crucial. It may possess a different pharmacological profile, reduced activity, or even undesirable side effects.

-

The Racemic Mixture Question: In the absence of data, one can only speculate on the properties of the racemic mixture. If the (+)-enantiomer is significantly less active or inactive, the racemate would be expected to have approximately half the potency of the pure (-)-enantiomer. However, if the (+)-enantiomer has antagonistic properties or interacts with other receptors, the pharmacological profile of the racemate could be complex and unpredictable. A direct experimental evaluation of the racemic mixture is essential.

-

Need for Quantitative In Vitro Data: To fully understand the structure-activity relationship and to guide further medicinal chemistry efforts, obtaining quantitative binding affinity data (Ki values) for both enantiomers at the mu-opioid and NMDA receptors is a high priority. Functional assays to determine the efficacy (e.g., Emax) and potency (e.g., EC50 or IC50) of each enantiomer at these receptors are also necessary.

-

Potential for Broader Biological Activity: The oligomeric cyclotryptamine alkaloids, as a class, have been reported to possess antibacterial, antifungal, and cytotoxic activities against human cancer cell lines.[9][10] These potential activities of the Hodgkinsine B enantiomers remain largely unexplored and represent a promising avenue for future research.

Conclusion

Hodgkinsine B, particularly the (-)-enantiomer, presents a compelling profile as a potential analgesic agent with a dual mechanism of action. However, a comprehensive understanding of its therapeutic potential is hampered by the limited data on its enantiomer and the complete lack of information on its racemic mixture. For any future drug development program centered on Hodgkinsine B, a systematic and rigorous evaluation of the individual enantiomers and the racemic mixture is not just recommended but essential. This should include detailed in vitro characterization of receptor binding and functional activity, as well as head-to-head in vivo comparisons of their efficacy and safety profiles. Such studies will be instrumental in determining the optimal stereochemical composition for a potential clinical candidate.

References

- 1. Antinociceptive profile of hodgkinsine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid hodgkinsine and preliminary assessment of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Total Synthesis of Hodgkinsine B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of (-)-hodgkinsine B, a complex cyclotryptamine alkaloid. The synthetic strategy highlighted herein was developed by the Movassaghi group and employs a convergent diazene-directed assembly of cyclotryptamine monomers. This approach allows for the stereocontrolled construction of the multiple quaternary stereocenters present in the natural product.[1][2][3]

Introduction

Hodgkinsine B is a member of the oligocyclotryptamine family of alkaloids, which exhibit a range of biological activities, including analgesic, antibacterial, and antifungal properties.[1] The intricate molecular architecture of hodgkinsine B, featuring a trimeric assembly of cyclotryptamine units and multiple stereocenters, presents a significant synthetic challenge. The Movassaghi group's strategy provides an elegant solution for the stereoselective synthesis of this complex natural product.[1][3]

Synthetic Strategy Overview

The enantioselective total synthesis of (-)-hodgkinsine B is achieved through a convergent strategy that involves the synthesis of key C3a- and C7-functionalized cyclotryptamine monomers. These monomers are then coupled in a stepwise and controlled manner to assemble the trimeric core of the natural product. A key feature of this strategy is the use of diazene intermediates to direct the formation of the crucial C3a'–C3a" and C3a–C7' carbon-carbon bonds with complete stereocontrol.[1][3] The final steps of the synthesis involve the photolytic extrusion of dinitrogen from a bis-diazene intermediate, followed by global deprotection and reduction to yield (-)-hodgkinsine B.[1]

Key Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final steps toward (-)-hodgkinsine B, based on the publications by the Movassaghi group.

Protocol 1: Synthesis of C3a-Bromocyclotryptamine Monomer

This protocol describes the enantioselective synthesis of the C3a-bromocyclotryptamine monomer, a key building block for the synthesis.

Caption: Stepwise assembly of the trimeric core via diazene formation.

Materials:

-

C3a-amino cyclotryptamine monomer

-

Dimeric cyclotryptamine C7-hydrazide

-

4-Dimethylaminopyridine (DMAP)

-

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol (MeOH)

Procedure:

-

To a solution of the dimeric cyclotryptamine C7-hydrazide in a suitable solvent is added the C3a-amino cyclotryptamine monomer and DMAP.

-

The reaction mixture is stirred at room temperature until the formation of the mixed sulfamide is complete.

-

The solvent is removed under reduced pressure, and the residue is dissolved in methanol.

-

To this solution, DBU and DCDMH are added, and the reaction is stirred until the oxidation to the bis-diazene is complete.

-

The reaction is quenched, and the product is extracted and purified by column chromatography to yield the bis-diazene trimer.

Protocol 3: Photolytic Cascade and Final Steps

This protocol details the crucial photolytic cascade to form the carbon-carbon bonds of the trimer, followed by deprotection and reduction to afford (-)-hodgkinsine B.

dot

Caption: Photolytic cascade and final deprotection/reduction to yield (-)-hodgkinsine B.

Materials:

-

Bis-diazene trimer intermediate

-

Tetrabutylammonium fluoride (TBAF)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

-

Anhydrous solvent for photolysis (e.g., benzene or toluene)

-

Solvents for workup and purification

Procedure:

-

A solution of the bis-diazene trimer in an appropriate anhydrous solvent is irradiated with a 300 nm UV lamp until the starting material is consumed. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the crude trimeric intermediate is purified by column chromatography.

-

The purified trimer is dissolved in a suitable solvent, and TBAF is added to effect global removal of the Teoc protecting groups.

-

After completion of the deprotection, the reaction is worked up, and the crude product is carried forward.

-

The deprotected trimer is dissolved in an appropriate solvent and treated with Red-Al for the exhaustive reduction of the carbamates.

-

The reaction is carefully quenched, and the final product, (-)-hodgkinsine B, is purified by chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the enantioselective total synthesis of (-)-hodgkinsine B.

| Step | Product | Yield (%) | Reference |

| Enantioselective Bromocyclization | C3a-Bromocyclotryptamine | 99 | [1] |

| Rh-catalyzed C-H Amination | Dimeric Sulfamate Ester | 58 | [1] |

| Bis-diazene Formation | Bis-diazene Trimer | 86 (2 steps) | [1] |

| Photolysis of Bis-diazene | Trimeric Intermediate | 41 | [1] |

| Global Deprotection and Reduction | (-)-Hodgkinsine B | 68 (2 steps) | [1] |

Conclusion

The diazene-directed assembly strategy provides a powerful and highly stereocontrolled route for the enantioselective total synthesis of (-)-hodgkinsine B. The modular nature of this approach allows for the convergent assembly of complex molecular architectures from readily available building blocks. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the synthesis and further investigation of hodgkinsine B and related oligocyclotryptamine alkaloids.

References

Catalyst-Controlled Synthesis of Hodgkinsine B: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalyst-controlled synthesis of the complex alkaloid (-)-hodgkinsine B. This work consolidates and presents methodologies from the seminal contributions of the Movassaghi and Overman research groups, focusing on catalyst-controlled strategies that enable the stereoselective construction of this intricate natural product.